

Technical Guide: Glutaminase-IN-4 (CAS 1439390-05-2)

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Compound of Interest		
Compound Name:	Glutaminase-IN-4	
Cat. No.:	B15579254	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase-IN-4, identified by CAS number 1439390-05-2, is a potent allosteric inhibitor of kidney-type glutaminase (GLS). Also referred to in the scientific literature as compound 2a, this small molecule serves as a valuable tool for investigating the role of glutamine metabolism in various physiological and pathological processes, particularly in oncology.[1] Cancer cells often exhibit a heightened dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon known as "glutamine addiction."[2][3] By inhibiting GLS, the enzyme that catalyzes the conversion of glutamine to glutamate, Glutaminase-IN-4 disrupts this critical metabolic pathway, making it a subject of interest for therapeutic development.[2][4]

This technical guide provides a comprehensive overview of **Glutaminase-IN-4**, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Biochemical and Physicochemical Properties

Glutaminase-IN-4 is a derivative of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a well-characterized allosteric GLS inhibitor.[1] The structural and inhibitory details of **Glutaminase-IN-4** and a related potent analog are summarized below.



Compound Name	CAS Number	Molecular Formula	Structure	IC50 (μM)	Linker Type
Glutaminase- IN-4 (compound 2a)	1439390-05- 2	C23H22N6O 2S2	N/A	2.3	n-propyl
Compound 3a	N/A	C22H20N6O 2S3	N/A	0.05	mercaptoethy I

Data extracted from "Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker"[1][5]. The structure was not explicitly provided in the search results.

Mechanism of Action and Signaling Pathways

Glutaminase-IN-4 functions as an allosteric inhibitor of GLS, meaning it binds to a site on the enzyme distinct from the active site where glutamine binds.[1][2] This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. The inhibition of GLS by **Glutaminase-IN-4** has significant downstream effects on cellular metabolism and signaling.

The primary role of GLS is to convert glutamine to glutamate.[6] Glutamate can then be further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support ATP production and provide precursors for the synthesis of other amino acids, lipids, and nucleotides.[3][7] By blocking this initial step, **Glutaminase-IN-4** disrupts a central hub of cancer cell metabolism.





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Glutaminase Inhibition Signaling Pathway

Experimental Protocols Synthesis of Glutaminase-IN-4 (Compound 2a)

The synthesis of **Glutaminase-IN-4** is a multi-step process that involves the formation of a bis-1,3,4-thiadiazole core followed by amidation. The general synthetic scheme is based on established methods for analogous compounds.[8][9]

Step 1: Synthesis of the Diamine Precursor A suitable diamine containing the desired linker (in this case, a propane linker) is synthesized or obtained commercially.

Step 2: Formation of the 1,3,4-Thiadiazole Rings The diamine is reacted with reagents to form the two 1,3,4-thiadiazole rings. This often involves a cyclization reaction.

Step 3: Amidation The amino groups on the thiadiazole rings are acylated with phenylacetic acid or a derivative to yield the final product, **Glutaminase-IN-4**. This final step typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent.[10]

Note: For a detailed, step-by-step protocol, it is essential to refer to the supplementary information of the primary literature.[1]



Glutaminase Inhibition Assay

A common method to assess the inhibitory activity of compounds like **Glutaminase-IN-4** is a coupled-enzyme assay. This assay measures the production of glutamate, which is then used in a subsequent reaction to generate a detectable signal (e.g., colorimetric or fluorometric).

Materials:

- Recombinant human glutaminase (GAC isoform)
- L-glutamine (substrate)
- Glutamate dehydrogenase (GDH)
- NAD+
- Assay buffer (e.g., Tris-HCl, pH 8.6)
- Test compound (Glutaminase-IN-4) dissolved in DMSO
- 96-well microplate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.
- Compound Pre-incubation: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
- Enzyme Addition: Add the glutaminase enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate Reaction: Start the reaction by adding a mixture of L-glutamine, NAD+, and GDH.
- Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the glutaminase activity.

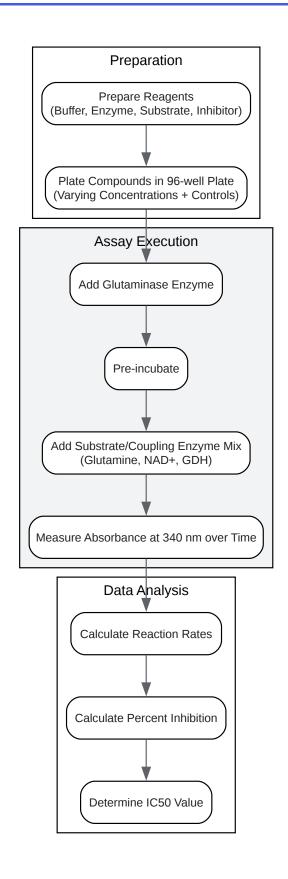






• Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.





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Workflow for Glutaminase Inhibition Assay



Applications in Research

Glutaminase-IN-4 is a valuable research tool for:

- Target Validation: Confirming the role of glutaminase in cancer cell proliferation and survival.
- Mechanism of Action Studies: Elucidating the downstream metabolic and signaling consequences of GLS inhibition.
- Drug Discovery: Serving as a reference compound in the development of novel and more potent glutaminase inhibitors.[11]
- Preclinical Studies: Investigating the in vivo efficacy of glutaminase inhibition in animal models of cancer.

Conclusion

Glutaminase-IN-4 (CAS 1439390-05-2) is a well-characterized allosteric inhibitor of kidney-type glutaminase. Its ability to disrupt cancer cell metabolism makes it an important molecule for both basic research and drug discovery efforts targeting glutamine addiction in oncology. The information and protocols provided in this guide are intended to facilitate its effective use in a laboratory setting. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety information.

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